1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride is a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between azides and alkynes to form the triazole ring. The pyrrolidine ring can be introduced through subsequent reactions involving appropriate starting materials and reagents. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures
Scientific Research Applications
1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including antimicrobial and kinase inhibition.
Pyrrolidinone derivatives: These compounds are known for their therapeutic potential in treating various diseases.
Pyridazine analogs: These heterocyclic compounds have diverse biological activities and are used in drug discovery.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and triazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
2703749-10-2 |
---|---|
Molecular Formula |
C6H12Cl2N4 |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.